

The Discovery and Biosynthetic Origins of Piliformic Acid in *Xylaria* spp.

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Compound of Interest

Compound Name: *Piliformic acid*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Piliformic acid, a fungal secondary metabolite with notable biological activities, has been a subject of interest since its discovery in fungi belonging to the Xylariaceae family. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of **piliformic acid** in *Xylaria* species. It consolidates quantitative data on its biological activities, details the experimental protocols for its isolation and characterization, and presents visual diagrams of its biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Origin

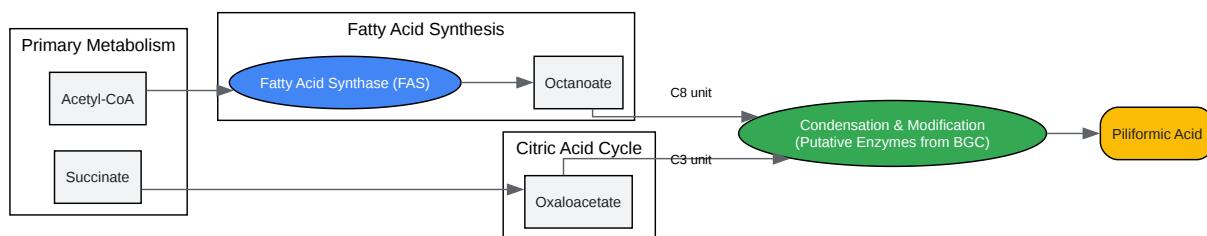
Piliformic acid, chemically known as 2-hexylidene-3-methylsuccinic acid, was first identified as a metabolite produced by various xylariaceous fungi, including species of Hypoxylon, Poronia, and notably, *Xylaria*^[1]. Species of *Xylaria* known to produce **piliformic acid** include *Xylaria polymorpha*, *Xylaria longipes*, *Xylaria mali*, and *Xylaria hypoxylon*^[1]. It is commonly found in endophytic fungi belonging to the Xylariaceae family, indicating a widespread capability for its production within this fungal group^[1]. Further investigations have led to the isolation of **piliformic acid** and its derivatives from various endophytic and endolichenic *Xylaria* species, highlighting the ecological significance and biosynthetic potential of these fungi^{[2][3]}.

Biosynthesis of Piliformic Acid

The biosynthesis of **piliformic acid** has been elucidated through isotopic labeling studies in *Poronia piliformis* and *Xylaria mali*[4][5]. The molecule is formed from two distinct precursor units: a C8 moiety and a C3 moiety[4][5].

The C8 unit is derived directly from octanoate, which is synthesized by a Fatty Acid Synthase (FAS), not a polyketide synthase (PKS)[4][5]. The C3 unit is efficiently labeled by succinate, with the citric acid cycle intermediate oxaloacetate being a key precursor[4]. A late-stage 1,3-hydrogen shift, indicative of a double-bond isomerization, has also been identified in the biosynthetic pathway[4]. A putative biosynthetic gene cluster (BGC) likely responsible for **piliformic acid** production has been identified in *Xylaria hypoxylon*.

Hypothetical Biosynthetic Pathway of Piliformic Acid



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A hypothetical biosynthetic pathway for **piliformic acid**.

Data Presentation

Table 1: Physicochemical Properties of Piliformic Acid

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₈ O ₄	[6]
Molecular Weight	214.26 g/mol	[6]
Optical Rotation	[α]D ²³ -0.0375 (c, 1 mg/mL in MeOH) for (-)-piliformic acid	[7]

Table 2: Biological Activity of Piliformic Acid

Activity	Organism/Cell Line	Result	Concentration	Reference
Antifungal	Colletotrichum gloeosporioides	MIC	2.92 μ mol/mL	[7]
Antifungal	Colletotrichum gloeosporioides	51.33% mycelial growth inhibition	500 μ g/disk	[7]
Antifungal	Botrytis cinerea	Active	Not specified	[2][3]
Phytotoxic	Lactuca sativa (lettuce)	86.7% germination inhibition	Not specified	[3]
Phytotoxic	Lactuca sativa (lettuce)	72.6% root growth inhibition	Not specified	[3]
Phytotoxic	Lolium perenne (ryegrass)	56.8% root growth inhibition	Not specified	[3]
Antibacterial	Propionibacterium acnes	Mild inhibitory activity	Not specified	[8]

Experimental Protocols

Fermentation and Extraction of Piliformic Acid from *Xylaria* spp.

The following protocol is a generalized procedure based on methodologies reported for the cultivation of *Xylaria* species and isolation of their secondary metabolites.

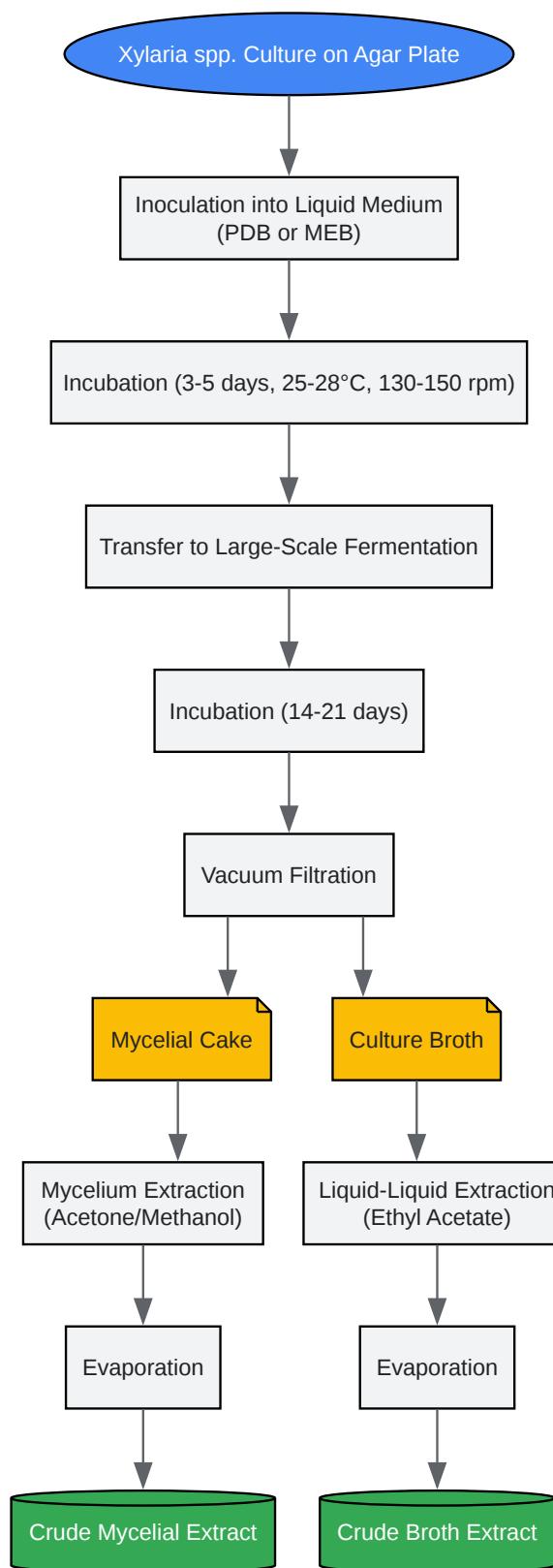
4.1.1 Fungal Strain and Culture Conditions

- Fungal Strain: An endophytic or endolichenic strain of *Xylaria* spp. known to produce **piliformic acid**.
- Seed Culture: Inoculate agar plugs of a mature fungal culture into 500 mL Erlenmeyer flasks containing 200 mL of Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). Incubate at 25-28°C on a rotary shaker at 130-150 rpm for 3-5 days.
- Large-Scale Fermentation: Transfer the seed culture into larger flasks containing the same broth medium. For a 5 L fermentation, use 25 flasks of 500 mL each containing 200 mL of medium. Incubate for 14-21 days under the same conditions as the seed culture.

4.1.2 Extraction

- Separate the mycelium from the culture broth by vacuum filtration.
- Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).
- Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
- The mycelial cake can also be extracted with acetone or methanol to recover intracellular metabolites. This extract is then filtered and concentrated in vacuo.

Workflow for Fermentation and Extraction

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A general workflow for the fermentation and extraction of **piliformic acid**.

Isolation and Purification

- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing **piliformic acid**.
- Pool the active fractions and subject them to further purification by reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of methanol and water, to yield pure **piliformic acid**.

Structure Elucidation

The structure of the isolated **piliformic acid** is confirmed using spectroscopic techniques.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or CD_3OD) and record ^1H and ^{13}C NMR spectra. The chemical shifts and coupling constants are compared with reported data.
 - ^1H NMR (representative signals): Olefinic proton, methine proton coupled to a methyl group, and signals corresponding to the hexyl side chain.
 - ^{13}C NMR (representative signals): Signals for two carboxylic acid carbons, olefinic carbons, and aliphatic carbons of the methyl and hexyl groups.
- 2D NMR: Conduct 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the connectivity of protons and carbons and to unambiguously assign the structure.

4.3.2 Mass Spectrometry (MS)

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Determine the accurate mass of the molecular ion to confirm the elemental composition ($\text{C}_{11}\text{H}_{18}\text{O}_4$).

Conclusion

Piliformic acid, a secondary metabolite from *Xylaria* species, presents a compelling case for further investigation due to its diverse biological activities. This guide provides a foundational understanding of its discovery, biosynthesis, and methods for its study. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic and biotechnological potential of this fungal natural product. The elucidation of its biosynthetic gene cluster opens avenues for synthetic biology approaches to enhance its production and generate novel analogs with improved activities.

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